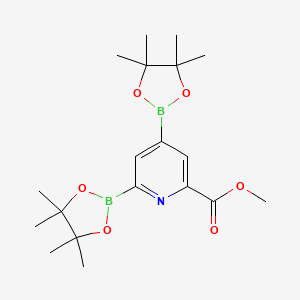![molecular formula C13H14N2O3 B14079055 N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide CAS No. 263383-38-6](/img/structure/B14079055.png)
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide is an organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone (coumarin) moiety linked to an acetamide group through an ethylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide involves the reaction of 4-hydroxycoumarin with ethylene diamine in boiling glacial acetic acid. The reaction proceeds with the simultaneous N-acetylation of the second amino group. The detailed synthetic route is as follows :
Reactants: 4-hydroxycoumarin (1.62 g, 10 mmol) and ethylene diamine (12.0 g, 0.2 mol).
Solvent: Glacial acetic acid (30 ml, 0.53 mol).
Reaction Conditions: The mixture is heated at reflux for 14 hours.
Workup: The reaction mixture is poured into 75 ml of water, and the resulting precipitate is filtered and washed with hot water. The solid is then stirred with ether, filtered, washed with ether, and dried at 90-100°C to yield the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be adapted for larger-scale production with appropriate modifications to the reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chromenone moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in microbial growth, contributing to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxycoumarin: The parent compound used in the synthesis of N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide.
Coumarin: A simpler structure with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Uniqueness
This compound is unique due to its specific structure, which combines the chromenone moiety with an acetamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
263383-38-6 |
|---|---|
Molekularformel |
C13H14N2O3 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)14-6-7-15-11-8-13(17)18-12-5-3-2-4-10(11)12/h2-5,8,15H,6-7H2,1H3,(H,14,16) |
InChI-Schlüssel |
XDNWUDRGAFROOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCNC1=CC(=O)OC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


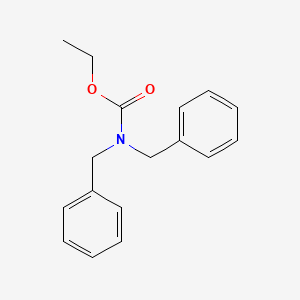
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)
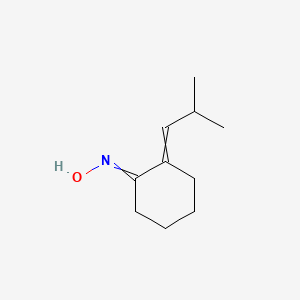
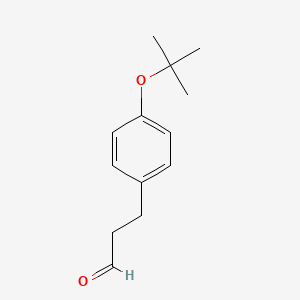
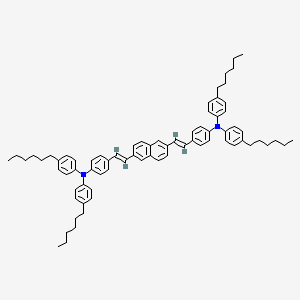
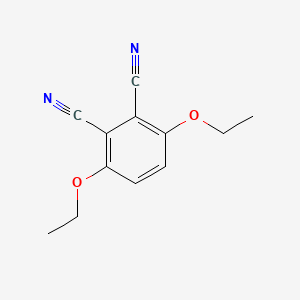
![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)
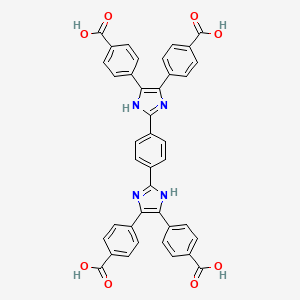
![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)
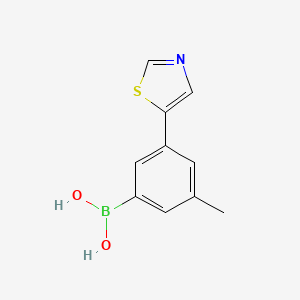
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
